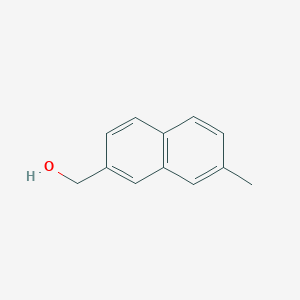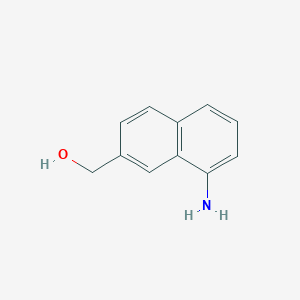
1-Aminonaphthalene-7-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Aminonaphthalene-7-methanol is an organic compound derived from naphthalene, characterized by the presence of an amino group at the first position and a methanol group at the seventh position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminonaphthalene-7-methanol can be synthesized through several methods:
Reduction of 1-Nitronaphthalene-7-methanol: This involves the reduction of 1-nitronaphthalene-7-methanol using reducing agents such as iron and hydrochloric acid, followed by steam distillation.
Amination of 7-Hydroxynaphthalene: This method involves the amination of 7-hydroxynaphthalene using ammonia or amines under suitable conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation or other efficient reducing agents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-Aminonaphthalene-7-methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones using oxidizing agents such as chromic acid.
Reduction: The compound can be reduced to form tetrahydro derivatives using sodium in boiling amyl alcohol.
Substitution: It can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the amino group.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, ferric chloride.
Reducing Agents: Sodium in boiling amyl alcohol, catalytic hydrogenation.
Substitution Reagents: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Tetrahydro-1-aminonaphthalene-7-methanol.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-Aminonaphthalene-7-methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-aminonaphthalene-7-methanol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H11NO |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
(8-aminonaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H11NO/c12-11-3-1-2-9-5-4-8(7-13)6-10(9)11/h1-6,13H,7,12H2 |
InChI Key |
RUUQZQZISIKQNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)CO)C(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11916180.png)
![3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11916184.png)


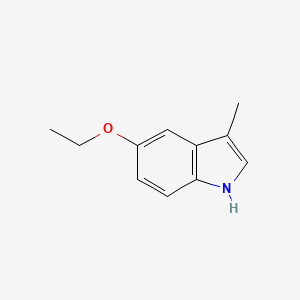
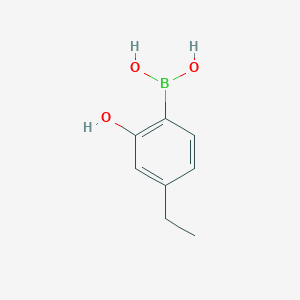
![4-Chloro-6-methylimidazo[2,1-f][1,2,4]triazine](/img/structure/B11916220.png)
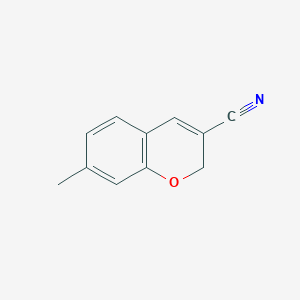
![7-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-2,4-diamine](/img/structure/B11916229.png)



![7-Amino-2-methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B11916248.png)
